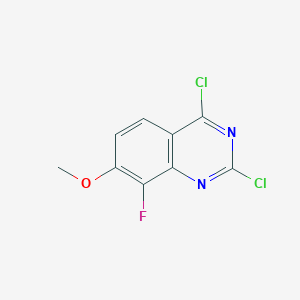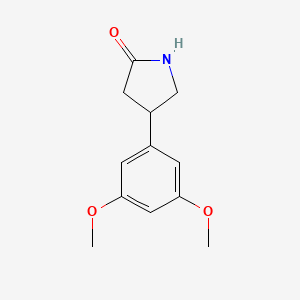
4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis. The presence of the 3,5-dimethoxyphenyl group adds unique properties to this compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the pyrrolidinone ring .
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Aplicaciones Científicas De Investigación
4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
4-(3,4-Dimethoxyphenyl)pyrrolidin-2-one: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
Pyrrolidin-2-one: The parent compound without any aromatic substitution.
Piracetam and Oxiracetam: These are well-known pyrrolidinone derivatives used as cognitive enhancers.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
4-(3,5-dimethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-15-10-3-8(4-11(6-10)16-2)9-5-12(14)13-7-9/h3-4,6,9H,5,7H2,1-2H3,(H,13,14) |
Clave InChI |
USVSDJNRZMYNBB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C2CC(=O)NC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)



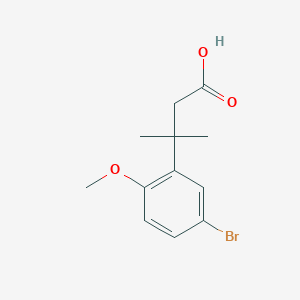
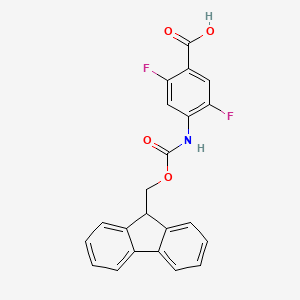
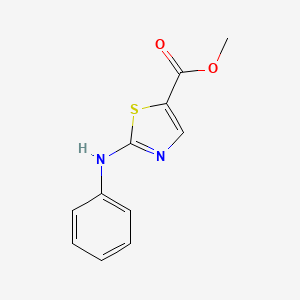

![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)
